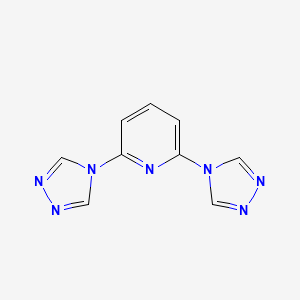
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is a versatile compound known for its unique structure and properties. It features a pyridine ring substituted at the 2 and 6 positions with 1,2,4-triazole groups. This compound has gained attention in various fields of research due to its ability to form coordination complexes with metals, making it valuable in supramolecular and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine typically involves a one-pot ‘click’ reaction. This method is efficient and allows for the formation of the compound in a straightforward manner. The reaction involves the use of azides and alkynes, which undergo a cycloaddition reaction to form the triazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot ‘click’ reaction is scalable and can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metals such as ruthenium, which can be used in photocatalysis.
Substitution Reactions: The triazole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts and the compound in a suitable solvent, often under mild conditions.
Substitution Reactions: May involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Coordination Complexes: Such as ruthenium complexes, which have applications in photocatalysis.
Functionalized Derivatives: Resulting from substitution reactions, which can be tailored for specific applications.
Applications De Recherche Scientifique
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The triazole rings provide multiple coordination sites, enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but with different triazole isomers.
2,6-Bis(1,2,4-triazol-1-yl)pyridine: Another isomer with different substitution patterns.
Uniqueness
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific triazole substitution, which provides distinct coordination properties and reactivity compared to other isomers. This uniqueness makes it valuable in specialized applications such as photocatalysis and material science .
Propriétés
Numéro CAS |
856849-59-7 |
|---|---|
Formule moléculaire |
C9H7N7 |
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
2,6-bis(1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H |
Clé InChI |
COCYNXXKOTVJJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















